molecular formula C10H18ClNO2 B1464173 2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one CAS No. 1250980-48-3

2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one

Cat. No.: B1464173
CAS No.: 1250980-48-3
M. Wt: 219.71 g/mol
InChI Key: OZOKDPUIHJJWMC-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol. This compound is characterized by the presence of a chloro group, an ethoxy group, and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-ethoxypiperidine with a chlorinated propanone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding alcohols and acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methoxypiperidin-1-yl)propan-1-one
  • 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Uniqueness

2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group provides additional steric and electronic effects compared to similar compounds, influencing its interactions and applications.

Properties

IUPAC Name

2-chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-14-9-4-6-12(7-5-9)10(13)8(2)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKDPUIHJJWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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